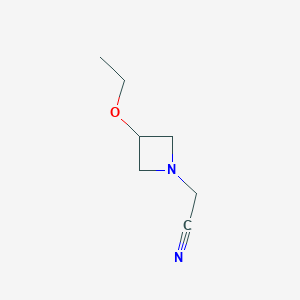
2-(3-Ethoxyazetidin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethoxyazetidin-1-yl)acetonitrile is a chemical compound with the molecular formula C7H12N2O. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyazetidin-1-yl)acetonitrile can be achieved through several methods. One common approach involves the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis. This method is characterized by double C-H activation and is known for its operational simplicity, cost-effectiveness, and broad substrate scope .
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethoxyazetidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like FeCl2 and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitrile oxides, while reduction reactions may produce primary amines .
Aplicaciones Científicas De Investigación
2-(3-Ethoxyazetidin-1-yl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethoxyazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(3-Ethoxyazetidin-1-yl)acetonitrile include:
- 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
- 2-(3-Azetidinyl)acetonitrile
- 2-(1-(Methylsulfonyl)azetidin-3-ylidene)acetonitrile
Uniqueness
What sets this compound apart from these similar compounds is its unique ethoxy group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-(3-ethoxyazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H12N2O/c1-2-10-7-5-9(6-7)4-3-8/h7H,2,4-6H2,1H3 |
Clave InChI |
MFZXBOLSASENQB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CN(C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12826835.png)

![5-Hydrazinyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12826842.png)

![1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one](/img/structure/B12826859.png)








